Brivudine monophosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of brivudine involves the coupling of E-5-(2-bromovinyl) uracil with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose to obtain E-5-(2-bromovinyl)-3’,5’-di-O-p-toluoyl-2’-deoxyuridine as a mixture of α and β isomers. This mixture is then subjected to chromatographic purification to obtain the pure β-isomer. In the subsequent stage, E-5-(2-bromovinyl)-3’,5’-di-O-p-toluoyl-2’-deoxyuridine is treated with sodium methoxide to yield brivudine .
Industrial Production Methods: The industrial production of brivudine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated systems for the chromatographic purification and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Brivudine monophosphate undergoes various chemical reactions, including:
Oxidation: Brivudine can be oxidized to form its corresponding oxo derivatives.
Reduction: Reduction reactions can convert brivudine into its reduced forms.
Substitution: Brivudine can undergo nucleophilic substitution reactions, particularly at the bromovinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of brivudine, such as oxo-brivudine and reduced brivudine .
Scientific Research Applications
Chemistry: Brivudine monophosphate is used as a model compound in the study of nucleoside analogs and their chemical properties .
Biology: In biological research, this compound is used to study the mechanisms of antiviral activity and the interaction of nucleoside analogs with viral enzymes .
Medicine: this compound is primarily used in the treatment of herpes zoster and herpes simplex virus infections. It has shown efficacy in reducing the incidence of postherpetic neuralgia and improving the quality of life for patients with herpes zoster .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs and as a reference compound in quality control processes .
Mechanism of Action
Brivudine monophosphate exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated by viral thymidine kinase to its monophosphate form, which is then further phosphorylated to its active triphosphate form. The active triphosphate form inhibits viral DNA polymerase, thereby preventing viral replication . The molecular targets include viral thymidine kinase and DNA polymerase .
Comparison with Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpes virus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections.
Uniqueness: Brivudine monophosphate is unique in its high selectivity and potency against varicella-zoster virus and herpes simplex virus. Unlike acyclovir and valacyclovir, this compound has a distinct mechanism of action involving the specific phosphorylation by viral thymidine kinase .
Properties
IUPAC Name |
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCVKAHHUJPQO-PIXDULNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-82-8, 83378-41-0 | |
Record name | Brivudine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brivudine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04438 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BRIVUDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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